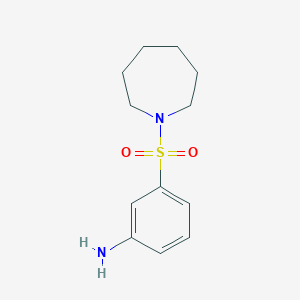

3-(Azepane-1-sulfonyl)-phenylamine

Description

BenchChem offers high-quality 3-(Azepane-1-sulfonyl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepane-1-sulfonyl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDMSVNDLGEMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407440 | |

| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91619-39-5 | |

| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Azepane-1-sulfonyl)-phenylamine

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-(Azepane-1-sulfonyl)-phenylamine, a molecule of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide and azepane motifs in pharmacologically active compounds.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative that not only outlines the synthetic procedure but also elucidates the underlying chemical principles and experimental rationale. The protocol is designed to be self-validating, with in-text citations to authoritative sources supporting the key mechanistic claims and procedural standards.

Introduction: The Rationale for Azepane-Containing Sulfonamides

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When incorporated into a sulfonamide structure, it can significantly influence the biological activity of the parent molecule. The target compound, 3-(Azepane-1-sulfonyl)-phenylamine, combines the structural features of an arylsulfonamide with an azepane moiety, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details a robust and reproducible three-step synthesis of this compound, commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of 3-(Azepane-1-sulfonyl)-phenylamine is most efficiently achieved through a three-step sequence, as illustrated below. This strategy was chosen for its logical progression, utilization of well-established chemical transformations, and the commercial availability of the initial starting material, nitrobenzene.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 3-(Azepane-1-sulfonyl)-phenylamine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-(Azepane-1-sulfonyl)-phenylamine, a molecule featuring a flexible seven-membered azepane ring linked to a pharmacologically significant phenylsulfonamide core, presents a unique analytical challenge. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a robust framework for its identification and characterization. By delving into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as both a predictive reference and a practical manual for the empirical analysis of this and structurally related molecules. Our approach is grounded in established spectroscopic principles and data from analogous structures, ensuring a scientifically rigorous and practically applicable resource.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 3-(Azepane-1-sulfonyl)-phenylamine forms the basis for all spectroscopic predictions. The molecule consists of a 3-aminophenyl group attached to a sulfonyl group, which is in turn bonded to the nitrogen atom of an azepane ring. This unique combination of an aromatic amine, a sulfonamide linkage, and a saturated heterocyclic ring gives rise to a distinct spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-(Azepane-1-sulfonyl)-phenylamine are detailed below, with chemical shifts (δ) reported in parts per million (ppm). These predictions are based on the analysis of substituent effects and data from similar structural fragments.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenylamine ring and the aliphatic protons of the azepane ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic H (ortho to -NH₂) | ~ 6.7 - 6.9 | Doublet of doublets | 1H | |

| Aromatic H (para to -NH₂) | ~ 7.1 - 7.3 | Triplet | 1H | |

| Aromatic H (ortho to -SO₂NR₂) | ~ 7.0 - 7.2 | Doublet of doublets | 1H | |

| Aromatic H (ipso to -NH₂) | ~ 6.6 - 6.8 | Triplet | 1H | |

| Azepane CH₂ (adjacent to N) | ~ 3.1 - 3.3 | Triplet | 4H | Deshielded by the adjacent nitrogen and sulfonyl group. |

| Azepane CH₂ (beta to N) | ~ 1.7 - 1.9 | Multiplet | 4H | |

| Azepane CH₂ (gamma to N) | ~ 1.5 - 1.7 | Multiplet | 4H | |

| Amine NH₂ | ~ 3.5 - 4.5 | Broad singlet | 2H | Chemical shift can be variable and concentration-dependent; may exchange with D₂O. |

Causality of Predictions: The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the sulfonamide group. The protons on the azepane ring adjacent to the nitrogen are expected to be the most downfield due to the inductive effect of the nitrogen and the sulfonyl group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (ipso to -NH₂) | ~ 145 - 148 | |

| Aromatic C (ipso to -SO₂NR₂) | ~ 138 - 141 | |

| Aromatic C (ortho to -NH₂) | ~ 114 - 117 | |

| Aromatic C (para to -NH₂) | ~ 129 - 132 | |

| Aromatic C (ortho to -SO₂NR₂) | ~ 118 - 121 | |

| Aromatic C (meta to both) | ~ 120 - 123 | |

| Azepane C (adjacent to N) | ~ 48 - 52 | |

| Azepane C (beta to N) | ~ 27 - 30 | |

| Azepane C (gamma to N) | ~ 25 - 28 |

Trustworthiness of Predictions: These predicted chemical shifts are derived from established substituent effect rules and comparison with known spectra of similar compounds like azepane and 3-aminobenzenesulfonamide.[3][4] While experimental values may vary slightly depending on the solvent and other conditions, these predictions provide a reliable starting point for spectral assignment.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve 5-10 mg of 3-(Azepane-1-sulfonyl)-phenylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the presence of the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the NH₂ protons should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

For enhanced structural assignment, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

To definitively assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For 3-(Azepane-1-sulfonyl)-phenylamine (Molecular Formula: C₁₂H₁₈N₂O₂S), the expected mass spectral data is as follows:

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 271.1165 | Molecular ion peak (positive ion mode ESI). |

| [M]⁺˙ | 270.1089 | Molecular ion peak (EI). |

| [M - SO₂]⁺˙ | 206.1368 | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides.[5][6] |

| [C₆H₇N]⁺˙ | 93.0578 | Fragment corresponding to the aminophenyl moiety. |

| [C₆H₁₂N]⁺ | 98.0969 | Fragment corresponding to the azepane ring. |

Causality of Fragmentation: The fragmentation of aromatic sulfonamides upon ionization often involves the cleavage of the C-S and S-N bonds. A characteristic fragmentation pathway is the loss of SO₂.[5][6] The stability of the resulting fragments, such as the aminophenyl cation and the azepanyl cation, makes them likely to be observed.

Caption: Predicted MS fragmentation of 3-(Azepane-1-sulfonyl)-phenylamine.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion peak with minimal fragmentation. For detailed fragmentation analysis, electron ionization (EI) can be employed.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): To establish fragmentation pathways, perform tandem mass spectrometry. Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 3-(Azepane-1-sulfonyl)-phenylamine is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3300 - 3500 | Medium | Two bands are expected for a primary amine.[7] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on a benzene ring.[8][9] |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong | From the CH₂ groups of the azepane ring.[7] |

| S=O stretch (sulfonamide) | 1320 - 1360 and 1140 - 1180 | Strong | Two distinct bands for the asymmetric and symmetric stretching of the sulfonyl group. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | A series of bands indicating the presence of the aromatic ring.[9] |

| S-N stretch | 900 - 950 | Medium | |

| C-N stretch | 1250 - 1350 | Medium |

Authoritative Grounding: The predicted absorption ranges are based on well-established correlation tables for IR spectroscopy.[7][8][9] The presence of both aromatic and aliphatic C-H stretches, along with the characteristic bands for the amine and sulfonamide groups, would provide strong evidence for the proposed structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables to confirm the presence of the expected functional groups.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 3-(Azepane-1-sulfonyl)-phenylamine. By synthesizing theoretical principles with data from analogous structures, we have constructed a reliable framework for the identification and characterization of this molecule. The predicted ¹H and ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive resource for researchers in the pharmaceutical and chemical sciences. The self-validating nature of the proposed experimental workflows ensures the generation of high-quality, trustworthy data, which is paramount for advancing drug discovery and development programs.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

-

-

Azepines. Comprehensive Organic Chemistry. [Link]

-

-

1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

3-Aminobenzenesulfonamide 98-18-0 wiki. Molecule-on-line. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Characteristic IR Absorptions. OpenOChem Learn. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

-

Azepane | C6H13N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. Thieme. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

Benzenesulfonamide, 3-amino-. PubChem. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Mnova Predict. Bruker. [Link]

-

Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning | MDPI [mdpi.com]

- 3. Azepane | C6H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

3-(Azepane-1-sulfonyl)-phenylamine chemical structure and properties

An In-depth Technical Guide to 3-(Azepane-1-sulfonyl)-phenylamine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

3-(Azepane-1-sulfonyl)-phenylamine is a distinct chemical entity featuring three key functional groups: a primary aromatic amine (phenylamine), a sulfonamide linker, and a saturated seven-membered heterocycle (azepane). While not a therapeutic agent in itself, its structure represents a confluence of privileged fragments widely utilized in modern drug discovery. The azepane ring, present in over 20 FDA-approved drugs, offers a flexible, three-dimensional scaffold that can improve pharmacokinetic properties.[1][2] The sulfonamide group is a versatile pharmacophore known for its ability to form key hydrogen bonds with biological targets, and the phenylamine moiety serves as a critical synthetic handle for further molecular elaboration.

This guide provides a comprehensive technical overview of 3-(Azepane-1-sulfonyl)-phenylamine for researchers and drug development professionals. It covers the molecule's core chemical profile, outlines a robust synthetic strategy with detailed protocols, discusses its anticipated analytical characterization, and explores its potential as a foundational building block for creating diverse libraries of bioactive compounds. The insights herein are grounded in established chemical principles and contextualized by the broader significance of its constituent motifs in medicinal chemistry.

The Azepane Scaffold: A Foundation for Drug Design

The azepane ring is a seven-membered, saturated N-heterocycle that has garnered significant interest in medicinal chemistry.[2] Unlike flat, aromatic systems, the non-planar, flexible conformation of the azepane ring provides a greater degree of three-dimensionality. This structural feature is increasingly sought after in drug design as it can lead to enhanced target specificity and improved physicochemical properties, such as solubility and metabolic stability.

The utility of this scaffold is evidenced by its incorporation into a variety of approved pharmaceutical agents, including the osteoporosis drug bazedoxifene and the antibiotic mecillinam.[3] The prevalence of the azepane motif underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[1][4] When combined with the electronically versatile sulfonamide linker, the resulting azepane-sulfonyl moiety becomes a powerful tool for probing target interactions and developing novel therapeutic candidates.

Core Molecular Profile

Chemical Structure and Identifiers

The structure of 3-(Azepane-1-sulfonyl)-phenylamine is defined by a central phenyl ring substituted with an amino group at position 1 and an azepane-1-sulfonyl group at position 3.

Caption: Chemical Structure of 3-(Azepane-1-sulfonyl)-phenylamine.

| Identifier | Value | Source |

| CAS Number | 91619-39-5 | [5] |

| Molecular Formula | C₁₂H₁₈N₂O₂S | [5][6] |

| Molecular Weight | 254.35 g/mol | [5][6] |

| IUPAC Name | 3-(azepan-1-ylsulfonyl)aniline | N/A |

Physicochemical Properties

Experimental data for the physicochemical properties of this specific compound are not widely published. The values below are based on computational predictions and data from analogous structures. Researchers should determine these properties experimentally for any synthesized batch.

| Property | Predicted/Estimated Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Soluble in DMSO, DMF, MeOH. Limited solubility in water. | Typical for moderately polar organic compounds. |

| pKa (amine) | ~3.5 - 4.5 | The electron-withdrawing sulfonyl group reduces the basicity of the aniline amine. |

Synthesis and Characterization

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to synthesizing 3-(Azepane-1-sulfonyl)-phenylamine involves forming the sulfonamide bond. A retrosynthetic analysis disconnects this bond, leading to two key precursors: azepane and a substituted benzenesulfonyl chloride. The phenylamine can either be present from the start or be revealed by the reduction of a nitro group, a common and reliable strategy in aromatic chemistry to avoid side reactions during the sulfonyl chloride formation or sulfonylation step.

Caption: Retrosynthetic analysis of 3-(Azepane-1-sulfonyl)-phenylamine.

Exemplary Synthetic Protocol

This protocol follows the nitro-reduction strategy, which is often preferred for its high yields and clean reaction profiles. The synthesis begins with the commercially available 3-nitrobenzenesulfonyl chloride.

Caption: Forward synthesis workflow for the target compound.

Step 1: Synthesis of 1-((3-Nitrophenyl)sulfonyl)azepane

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add a solution of azepane (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in DCM dropwise over 30 minutes.

-

Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Slow addition at 0 °C controls the exothermicity of the reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Self-Validation: The acidic and basic washes remove unreacted amine and base, respectively, providing a preliminary purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.

Step 2: Synthesis of 3-(Azepane-1-sulfonyl)-phenylamine

-

Setup: In a round-bottom flask, dissolve the 1-((3-nitrophenyl)sulfonyl)azepane intermediate (1.0 eq) in a mixture of ethanol and water.

-

Reagents: Add ammonium chloride (NH₄Cl, 5.0 eq) followed by iron powder (Fe, 5.0 eq).

-

Causality: Iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and highly efficient method for the chemoselective reduction of aromatic nitro groups without affecting the sulfonamide bond.

-

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be further purified by recrystallization or flash chromatography to yield the final compound.

Anticipated Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Region (δ 6.5-7.5 ppm): Expect four protons exhibiting complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring.

-

Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. This peak is exchangeable with D₂O.

-

Azepane α-Protons (δ ~3.2 ppm): A triplet corresponding to the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-).

-

Azepane β,γ-Protons (δ ~1.5-1.8 ppm): A complex multiplet corresponding to the remaining eight protons of the azepane ring.

-

-

¹³C NMR:

-

Expect 6 distinct signals in the aromatic region (δ 110-150 ppm) and 3 distinct signals in the aliphatic region (δ 25-50 ppm) for the azepane carbons.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the molecular ion peak [M+H]⁺ at m/z = 255.35.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine.

-

S=O Stretch: Two strong absorption bands around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) for the sulfonamide group.

-

Reactivity and Application in Drug Development

Role as a Synthetic Building Block

The true value of 3-(Azepane-1-sulfonyl)-phenylamine lies in its utility as a versatile synthetic intermediate. The primary amine on the phenyl ring is a nucleophilic handle that can be readily functionalized through a wide range of well-established chemical transformations, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Caption: Functionalization pathways for library synthesis.

Potential Therapeutic Targets

While the biological activity of this specific molecule is not documented, its structural motifs are associated with several classes of therapeutic targets.

-

G-Protein Coupled Receptors (GPCRs): Aryl sulfonamides are known to act as antagonists for various GPCRs. For example, related structures have been investigated as potent 5-HT₆ receptor antagonists for the treatment of cognitive disorders.[7]

-

Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group found in many enzyme inhibitors, such as carbonic anhydrase inhibitors. The azepane portion can be tailored to occupy hydrophobic pockets within an enzyme's active site.

-

Anticancer Agents: The diaryl[d,f][8][9]diazepine scaffold, which can be conceptually derived from structures like this, has shown potential as anti-cancer agents that arrest the cell cycle.[10]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-(Azepane-1-sulfonyl)-phenylamine. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential hazards.

-

General Precautions: Assume the compound is toxic and handle it accordingly.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Inhalation/Contact: Avoid inhalation of dust or contact with skin and eyes. The parent compound, azepane, is toxic if inhaled and causes severe skin burns.[11] Aromatic amines can be skin sensitizers and are often toxic.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Azepane-1-sulfonyl)-phenylamine stands as a molecule of significant potential for the medicinal chemist. It elegantly combines the favorable three-dimensional geometry of the azepane ring with the proven utility of the sulfonamide and phenylamine functionalities. Its straightforward and logical synthesis allows for its production as a key building block, providing a reliable starting point for the exploration of new chemical space. By leveraging the reactive amine handle, researchers can rapidly develop libraries of novel compounds to probe a wide range of biological targets, accelerating the journey of drug discovery and development.

References

-

Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders . Bentham Science. [Link]

-

N-(3-Acetylphenyl)-4-(azepane-1-carbonyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide . PubChem, National Center for Biotechnology Information. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . ScienceDirect. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) - Human Metabolome Database . Human Metabolome Database. [Link]

-

N-[3-(2-aminoethoxy)phenyl]azepane-1-sulfonamide | C14H23N3O3S | CID - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

(s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone . ResearchGate. [Link]

-

Azepane - Wikipedia . Wikipedia. [Link]

-

Azepane | C6H13N | CID 8119 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

3H-Azepine | C6H7N | CID 21672373 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of N-sulfonated N-azepines | Request PDF . ResearchGate. [Link]

-

Azepane | C6H13N | MD Topology | NMR | X-Ray . The Drug Design Data Resource (D3R). [Link]

-

3H-Azepine - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. [Link]

-

Synthesis and structure-activity relationship study of diaryl[d,f][8][9]diazepines as potential anti-cancer agents - PubMed . PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of 1,3,5-Triazepines and Benzo[f][6][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central . PubMed Central, National Center for Biotechnology Information. [Link]

-

Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH . PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azepane - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 91619-39-5 CAS MSDS (3-(AZEPANE-1-SULFONYL)-PHENYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-(AZEPANE-1-SULFONYL)-PHENYLAMINE CAS#: [chemicalbook.com]

- 7. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

Synthesis and Characterization of Novel Azepane Derivatives: A Technical Guide

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational flexibility, which allows for precise three-dimensional arrangements of substituents.[1][2] This property enables tailored interactions with a wide variety of biological targets, leading to the inclusion of the azepane motif in numerous therapeutic candidates and FDA-approved drugs.[1][3] This guide provides an in-depth technical overview of modern synthetic strategies for accessing novel azepane derivatives and the comprehensive characterization required to validate their structure, purity, and potential for drug development.

Introduction: The Significance of Azepanes in Medicinal Chemistry

The seven-membered azepane ring system has garnered significant interest from medicinal chemists.[2] Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the larger, more flexible azepane ring offers access to a broader region of three-dimensional chemical space.[4][5] This structural feature is often key to achieving high affinity and selectivity for biological targets. Consequently, azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's properties.[3][6] The continued development of novel synthetic routes to functionally diverse azepanes is therefore a critical endeavor in the pursuit of new therapeutic agents.[6][7]

Strategic Approaches to Azepane Synthesis

The construction of the azepane ring can be achieved through various synthetic approaches, primarily categorized as ring-expansion and ring-closing reactions.[6] The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

Ring Expansion: The Beckmann Rearrangement

A classic and reliable method for synthesizing seven-membered lactams (cyclic amides), which are direct precursors to azepanes, is the Beckmann rearrangement.[8][9] This reaction transforms a cyclohexanone-derived oxime into an ε-caprolactam.[8]

Causality: The reaction is typically catalyzed by a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, which activate the oxime's hydroxyl group, turning it into a good leaving group.[8] The key step involves a stereospecific migration of the carbon group that is anti-periplanar to the leaving group on the nitrogen atom.[8][9] This predictable stereochemistry is a cornerstone of the reaction's utility. For example, the industrial production of Nylon-6 relies on the synthesis of ε-caprolactam from cyclohexanone oxime via this rearrangement.[9]

A modern, catalytic variant employs cyanuric chloride with a zinc chloride co-catalyst, offering a milder and more efficient protocol suitable for laboratory scale.[10]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated nitrogen heterocycles, including seven-membered rings.[11][12][13] This method utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond between two terminal olefin moieties within a single molecule, thereby closing the ring.[11][14][15]

Causality: The success of RCM is driven by the high functional group tolerance and catalytic efficiency of modern ruthenium catalysts.[11][15] For the synthesis of azepanes, a diallylamine precursor, often with a protecting group on the nitrogen, is subjected to the catalyst. The reaction is entropically favored by the release of a small, volatile alkene (typically ethylene). To favor the intramolecular ring-closing reaction over intermolecular polymerization, RCM reactions for seven-membered rings are often run at lower concentrations (e.g., 0.05 M to 0.2 M).[14][15] The resulting unsaturated azepine can then be readily hydrogenated to the saturated azepane scaffold.

// Nodes for reactants and products start [label="N-Protected Diallylamine"]; intermediate [label="Unsaturated Azepine\n(+ Ethylene)"]; product [label="Saturated Azepane"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges with labels start -> inv1 [arrowhead=none]; inv1 -> intermediate [label="[Ru] Catalyst\nRCM", labelfontcolor="#34A853"]; intermediate -> inv2 [arrowhead=none]; inv2 -> product [label="H₂, Pd/C", labelfontcolor="#4285F4"]; } figcaption { caption-text: "General workflow for Azepane synthesis via RCM."; font-size: 10px; text-align: center; } enddot

Emerging Photochemical Methods

Recent innovations have introduced novel strategies for azepane synthesis. One such method involves the photochemical dearomative ring expansion of simple nitroarenes.[4][5][16] This process, mediated by blue light, converts the six-membered benzene ring into a seven-membered azepine system in a single step, which can then be hydrogenated to the azepane.[4][16]

Causality: This strategy is centered on the light-mediated conversion of a nitro group into a highly reactive singlet nitrene intermediate.[16] This species triggers a skeletal rearrangement, expanding the aromatic ring. This approach is powerful because it allows the substitution pattern of the starting nitroarene to be directly translated to the final azepane product, streamlining access to complex, poly-functionalized derivatives that are difficult to prepare using traditional methods.[16]

Experimental Protocol: A Case Study via Beckmann Rearrangement

This section provides a trusted, self-validating protocol for the synthesis of ε-caprolactam, a foundational azepane precursor.

Objective: To synthesize ε-caprolactam from cyclohexanone oxime using a cyanuric chloride/zinc chloride catalytic system.[10]

Materials:

-

Cyclohexanone oxime (1.0 eq)

-

Cyanuric chloride (0.005 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.01 eq)

-

Toluene (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone oxime (e.g., 10.0 g, 88.4 mmol), anhydrous ZnCl₂ (0.12 g, 0.88 mmol), and toluene (100 mL).

-

Catalyst Addition: Add cyanuric chloride (0.08 g, 0.44 mmol) to the stirred suspension.

-

Heating: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is typically a white solid. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) yields pure ε-caprolactam.

-

Validation: The identity and purity of the product must be confirmed by characterization (See Section 4.0). Expected yield: >90%.[10] Melting point: 69-71 °C.

Comprehensive Characterization of Novel Derivatives

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its identity, structure, and purity. This process is a cornerstone of drug discovery and is required by regulatory bodies.[17] A combination of spectroscopic and chromatographic techniques is essential.[18][19]

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[20] For a novel azepane derivative, both ¹H and ¹³C NMR are required.[21]

-

¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The complex multiplets of the methylene (-CH₂-) protons in the flexible azepane ring often appear in the 1.5-3.5 ppm region.

-

¹³C NMR: Shows the number of unique carbon atoms. Azepane carbons typically resonate in the 25-60 ppm range.

-

2D NMR (COSY, HSQC): These advanced techniques are used to definitively assign proton and carbon signals and establish the full connectivity of the molecule.[21]

-

-

Mass Spectrometry (MS): MS provides the precise molecular weight of the compound.[22][23] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.[24] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, serving as a "molecular fingerprint".[22][24]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a pharmaceutical compound.[25][26][27] By separating the sample into its individual components, HPLC can detect and quantify impurities.[26][28] A typical purity analysis for a drug candidate aims for >95% purity, with the result expressed as a percentage of the area of the main peak in the chromatogram.[27]

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound. The experimental values should agree with the calculated values for the proposed molecular formula to within ±0.4%.

Data Integration and Validation Workflow

No single technique is sufficient for full characterization. The power of this process lies in integrating data from multiple orthogonal methods to build an undeniable case for the structure and purity of the novel azepane derivative.

// Nodes A [label="Synthesized Crude Product"]; B [label="Purification\n(e.g., Column Chromatography,\nRecrystallization)"]; C [label="Purity Assessment\n(HPLC > 95%)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Structural Elucidation"]; E [label="¹H & ¹³C NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Mass Spectrometry (HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Final Validated Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Repurify or Resynthesize", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Purity OK"]; C -> I [label="Purity < 95%"]; D -> E; D -> F; D -> G; {E, F, G} -> H [style=dashed]; } figcaption { caption-text: "Integrated workflow for compound validation."; font-size: 10px; text-align: center; } enddot

Data Summary Table (Hypothetical Azepane Derivative: N-benzyl-azepane-4-one)

| Analysis Technique | Parameter | Result | Interpretation |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₃H₁₈NO | 204.1383 | Consistent with proposed formula |

| [M+H]⁺ found | 204.1388 | ||

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 7.25-7.40 (m, 5H), 3.65 (s, 2H), 2.70 (t, 2H), 2.55 (t, 2H), 1.80-1.95 (m, 4H) | Aromatic, benzylic, and azepane ring protons observed |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 210.1, 138.5, 129.0, 128.5, 127.3, 63.2, 58.1, 42.5, 41.8, 24.0 | Carbonyl, aromatic, and aliphatic carbons confirmed |

| HPLC | Purity (254 nm) | 98.7% | High purity suitable for further studies |

Conclusion and Future Outlook

The azepane scaffold remains a fertile ground for the discovery of novel therapeutics. Advances in synthetic chemistry, particularly in catalytic and photochemical methods, are continuously expanding the accessible chemical space of azepane derivatives.[4][5] The robust and multi-faceted characterization of these novel molecules is a non-negotiable step in the drug discovery pipeline. By integrating sophisticated synthetic strategies with comprehensive analytical validation, researchers can confidently advance new azepane derivatives toward preclinical and clinical development, ultimately contributing to the next generation of medicines.

References

-

Kuhn, K. M., Champagne, T. M., Hong, S. H., Wei, W.-H., Nickel, A., Lee, C. W., Virgil, S. C., Grubbs, R. H., & Pederson, R. L. (n.d.). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters - ACS Publications. Available at: [Link]

-

Sherwood, T. C., & Montgomery, J. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis (Stuttgart), 51(5), 1100–1114. Available at: [Link]

-

Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449–506. Available at: [Link]

- (n.d.). Applications of High Performance Liquid Chromatography (HPLC) in Drug Quality Control.

-

Sherwood, T. C., & Montgomery, J. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed. Available at: [Link]

-

(2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. Available at: [Link]

-

(n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

-

(n.d.). Beckmann rearrangement. Wikipedia. Available at: [Link]

-

Reddy, D., & Kaliappan, K. (2013). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 9, 2408–2413. Available at: [Link]

-

Reddy, D., & Kaliappan, K. (2013). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals. Available at: [Link]

-

Barbero, N., & Dughera, S. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

-

(n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

-

Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. Available at: [Link]

-

(2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]

-

(n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Available at: [Link]

-

(2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]

-

Kim, H., & Lee, C. (2019). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. Available at: [Link]

-

(n.d.). Characterisation of Organic Compounds. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

(n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]

-

Le, P. N., & Padias, A. B. (2011). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Kuhn, K. M., Champagne, T. M., Hong, S. H., Wei, W.-H., Nickel, A., Lee, C. W., Virgil, S. C., Grubbs, R. H., & Pederson, R. L. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. PMC - NIH. Available at: [Link]

-

Zha, G.-F., Yang, C., Qin, H.-L., & Rakesh, K. P. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Deiters, A., & Martin, S. F. (2004). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews - ACS Publications. Available at: [Link]

-

Zha, G.-F., Yang, C., Qin, H.-L., & Rakesh, K. P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

-

(n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

Procopiou, A., & Procter, D. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature, 625(7996), 710–715. Available at: [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. Available at: [Link]

-

Doneanu, A., & Chen, W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World (DDW). Available at: [Link]

-

(2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. OpenStax. Available at: [Link]

-

(2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]

-

(2015). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Available at: [Link]

-

Ali, A. H., & Hassan, A. A. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available at: [Link]

-

(n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

-

Li, H., Ruan, Y., & Anslyn, E. V. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 143(35), 14285–14291. Available at: [Link]

-

Procopiou, A., & Procter, D. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

-

Isert, L., Fuchser, J., & Reymond, J.-L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Procopiou, A., & Procter, D. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester. Available at: [Link]

-

Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205–1208. Available at: [Link]

-

Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Available at: [Link]

-

Liu, D. Q., & Sun, M. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. agilent.com [agilent.com]

- 18. skpharmteco.com [skpharmteco.com]

- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 20. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 22. fiveable.me [fiveable.me]

- 23. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 24. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 25. Applications of High Performance Liquid Chromatography (HPLC) in Drug Quality Control [en.biotech-pack.com]

- 26. moravek.com [moravek.com]

- 27. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 28. mastelf.com [mastelf.com]

A Senior Application Scientist's Guide to the Computational Prediction of Pharmacokinetic Properties of Phenylsulfonamides

Abstract: The phenylsulfonamide moiety is a cornerstone in medicinal chemistry, yet its pharmacokinetic (PK) behavior often presents significant challenges in drug development, including variable metabolic stability and high plasma protein binding. This guide provides a comprehensive, in-depth technical framework for researchers and drug development professionals on the application of computational, or in silico, models to predict the pharmacokinetic properties of phenylsulfonamide derivatives. We will delve into the core principles of Quantitative Structure-Property Relationship (QSPR) modeling, from foundational data curation to the application of advanced machine learning algorithms. This document is structured to provide not only step-by-step protocols but also the causal reasoning behind methodological choices, ensuring a robust and validated predictive workflow. By integrating these computational strategies early in the discovery pipeline, development teams can de-risk candidates, optimize molecular designs, and accelerate the progression of novel therapeutics.

Introduction: The Phenylsulfonamide Scaffold and the Pharmacokinetic Challenge

The phenylsulfonamide group is a privileged scaffold in drug design, integral to a wide array of therapeutics from anticancer agents to diuretics.[1] However, the very physicochemical properties that make this group effective—such as its hydrogen bonding capacity and ionizable nature—also contribute to a complex pharmacokinetic profile. Key challenges often include:

-

High Plasma Protein Binding (PPB): The acidic nature of the sulfonamide proton and the lipophilic character of the phenyl ring can lead to extensive binding to plasma proteins like albumin, reducing the free fraction of the drug available to exert its therapeutic effect.

-

Variable Metabolism: The phenyl ring is susceptible to oxidation by cytochrome P450 enzymes, and the sulfonamide group itself can undergo various metabolic transformations, leading to inter-patient variability and potential drug-drug interactions.

-

Solubility and Permeability Issues: Depending on the substitution patterns, phenylsulfonamides can exhibit a wide range of solubilities and permeabilities, directly impacting their absorption.

Addressing these pharmacokinetic liabilities early is paramount. High-throughput screening of drug candidates is an expensive and time-consuming process with a high failure rate.[2] Computational, or in silico, modeling offers a powerful, cost-effective alternative to predict these properties before a compound is even synthesized, allowing for a "fail fast, fail cheap" approach that prioritizes resources on candidates with the highest probability of success.[3][4]

Foundational Principles of In Silico PK Prediction

The computational prediction of pharmacokinetic properties is primarily built upon the paradigm of Quantitative Structure-Property Relationship (QSPR).[5] QSPR models are mathematical equations that correlate the chemical structure of a molecule with a specific physicochemical or biological property.[5] The fundamental hypothesis is that the structure of a molecule, encoded numerically, contains the information necessary to determine its properties.

This process can be broken down into a few key pillars:

-

ADME Framework: Pharmacokinetics is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6] Our computational models aim to predict key parameters associated with each of these phases.

-

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule.[7] They can range from simple counts (e.g., molecular weight, number of hydrogen bond donors) to complex quantum-chemical calculations.

-

Statistical and Machine Learning Models: These are the engines that find the mathematical relationship between the molecular descriptors (the inputs) and the pharmacokinetic property of interest (the output). While traditional methods like Multiple Linear Regression (MLR) are still useful, the field has increasingly adopted more sophisticated machine learning (ML) algorithms like Random Forest (RF), Support Vector Machines (SVM), and Gradient Boosting.[8][9] These ML models are particularly adept at capturing the complex, non-linear relationships inherent in biological systems.[2][10]

Building the Predictive Engine: A Step-by-Step Workflow

A robust and reliable QSPR model is not built on a powerful algorithm alone; it is the product of a meticulous and validated workflow. The quality of the prediction is directly tied to the quality of each step in this process.

Step-by-Step Protocol: Building a Phenylsulfonamide QSPR Model

Objective: To create a validated QSPR model for predicting a specific pharmacokinetic property (e.g., plasma protein binding).

1. Data Curation and Preparation:

- 1.1. Data Sourcing: Compile a dataset of phenylsulfonamide compounds with reliable, experimentally determined values for the PK property of interest. Public databases like ChEMBL are excellent starting points.[2]

- 1.2. Chemical Structure Standardization: Using a cheminformatics toolkit like RDKit, standardize all chemical structures.[11][12][13] This involves neutralizing salts, removing duplicates, and ensuring a consistent representation (e.g., canonical SMILES).

- 1.3. Data Cleaning: Remove entries with missing data or ambiguous values. For continuous data like PPB, ensure consistent units.

2. Molecular Descriptor Calculation:

- 2.1. Software Selection: Utilize software like PaDEL-Descriptor or RDKit to calculate a wide range of molecular descriptors.[14][15][16]

- 2.2. Descriptor Classes: Calculate both 2D and 3D descriptors.

- 2D Descriptors: These are calculated from the 2D structure and include constitutional, topological, and connectivity indices.[7]

- 3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to shape and electronic properties.

- 2.3. Descriptor Pre-processing: Remove descriptors with low variance (i.e., those that are constant or near-constant across the dataset) and those that are highly correlated with each other.

3. Model Development and Validation:

- 3.1. Data Splitting: Divide the dataset into a training set (typically 80%) and a test set (20%). The model will be built using the training set, and its predictive performance will be evaluated on the unseen test set.[17]

- 3.2. Model Training: Select and train a machine learning algorithm. For complex biological properties, Random Forest or Gradient Boosting models often perform well.

- 3.3. Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set. This involves repeatedly splitting the training data into smaller training and validation sets to ensure the model is robust and not overfitted.[18] A model is considered good if the cross-validated correlation coefficient (Q²) is greater than 0.5.[18]

- 3.4. External Validation: Use the trained model to predict the values for the test set. The model's performance is judged by how well its predictions correlate with the experimental values of this unseen data.[17][19]

- 3.5. Applicability Domain (AD) Definition: This is a critical and often overlooked step. An AD defines the chemical space in which the model's predictions are considered reliable.[20][21][22] Predictions for molecules that fall outside this domain should be treated with caution.

Practical Application: Modeling Key PK Properties of Phenylsulfonamides

Case Study 1: Predicting Plasma Protein Binding (PPB)

High PPB can limit the efficacy of a drug. A model to predict this property for phenylsulfonamides would be highly valuable.

-

The Challenge: The interaction with plasma proteins is complex, driven by a combination of hydrophobic and electrostatic interactions.

-

Key Descriptors: For PPB, descriptors related to lipophilicity (e.g., logP), molecular size, and electronic properties (e.g., partial charges, polar surface area) are often highly relevant.[23]

-

Expected Outcome: A robust QSPR model can classify new phenylsulfonamide designs as having high, medium, or low PPB, guiding chemists to modify structures to reduce protein binding.

Case Study 2: Predicting Metabolic Clearance

Rapid metabolic clearance can lead to a short half-life, requiring frequent dosing. Predicting clearance is essential for optimizing a drug's dosing regimen.

-

The Challenge: Metabolism is often enzyme-mediated (e.g., by CYP450s), and the sites of metabolism on a molecule can be difficult to predict.

-

Key Descriptors: Descriptors that capture steric hindrance around potential metabolic sites, as well as electronic properties that influence reactivity, are important.[24][25] For example, the presence of electron-donating or -withdrawing groups on the phenyl ring can significantly alter its susceptibility to oxidation.

-

Expected Outcome: A predictive model can flag molecules likely to have high clearance. This allows chemists to introduce metabolic "soft spots" or block sites of metabolism to improve the drug's half-life.

| PK Property | Commonly Important Descriptor Classes | Modeling Goal |

| Plasma Protein Binding | Lipophilicity (logP), Polar Surface Area (PSA), Molecular Weight, Aromatic Ring Count | Minimize PPB to increase free drug concentration. |

| Metabolic Clearance | Steric Hindrance, Electronic Properties, Number of Rotatable Bonds, Hydrogen Bond Acceptors/Donors | Optimize clearance for a suitable dosing interval. |

| Aqueous Solubility | logP, PSA, Number of H-Bond Donors/Acceptors, Molecular Size | Ensure sufficient solubility for absorption. |

| Permeability (e.g., Caco-2) | PSA, Number of Rotatable Bonds, logD at pH 7.4 | Maximize permeability for good oral absorption. |

Advanced Topics and Future Directions

The field of in silico PK prediction is rapidly evolving.[3] While QSPR remains a core methodology, several advanced approaches are gaining prominence:

-

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are multi-compartment models that simulate the ADME processes in the body.[26] Integrating QSPR predictions (like clearance and PPB) as inputs for PBPK models can provide a more holistic prediction of a drug's concentration-time profile in plasma and various tissues.

-

Deep Learning: Deep neural networks are a class of machine learning models that can learn complex patterns from data.[24] While they require large datasets, they have shown promise in improving the accuracy of ADME predictions over traditional ML methods.

-

Explainable AI (XAI): A common criticism of ML models is that they are "black boxes."[[“]] XAI techniques aim to make these models more interpretable, providing insights into which molecular features are driving the predictions.[23] This can provide valuable feedback to medicinal chemists.

Conclusion: Integrating Computational Predictions into the Drug Discovery Cascade

The computational prediction of pharmacokinetic properties is no longer a niche academic exercise; it is an indispensable tool in modern drug discovery.[28] For challenging scaffolds like phenylsulfonamides, in silico models provide a rational, data-driven framework to guide molecular design and candidate selection. By building and rigorously validating these predictive models, research teams can identify and mitigate PK liabilities at the earliest stages of a project. This not only conserves resources by reducing the number of compounds that need to be synthesized and tested but also increases the overall quality of candidates progressing to clinical trials. The key to success lies not in replacing experimental work, but in creating a synergistic loop where computational predictions inform experimental design, and experimental results, in turn, refine and improve the next generation of predictive models.

References

-

Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

-

Uddin, R., & Singh, V. K. (2021). Prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. Journal of Taibah University Medical Sciences, 16(5), 713-722. [Link]

-

Mvango, L., et al. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Journal of Biosciences and Medicines, 12, 24-41. [Link]

-

Yang, P., et al. (2003). QSPR models for physicochemical properties of polychlorinated diphenyl ethers. Science of The Total Environment, 305(1-3), 65-76. [Link]

-

BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

-

Stanimirovic, I., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6296. [Link]

-

El-Hage, S., et al. (2021). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 12(1), 257-267. [Link]

-

Goudarzi, M., et al. (2015). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. Journal of the Chinese Chemical Society, 62(6), 497-506. [Link]

-

van der Maelen, C., et al. (2024). Machine Learning and Artificial Intelligence in PK-PD Modeling: Fad, Friend, or Foe? Clinical Pharmacology & Therapeutics, 115(4), 776-786. [Link]

-

Kolar, M. (2008). Validation of QSAR models for legislative purposes. Interdisciplinary toxicology, 1(2), 116-119. [Link]

-

Ferreira, F., & Melo, A. (2021). Understanding predictions of drug profiles using explainable machine learning models. Journal of Cheminformatics, 13(1), 63. [Link]

-

Dmitriev, A. V., et al. (2021). Comprehensive Analysis of Applicability Domains of QSPR Models for Chemical Reactions. International Journal of Molecular Sciences, 22(16), 8511. [Link]

-

Van de Waterbeemd, H. (2002). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Journal of computer-aided molecular design, 16(5-6), 341-350. [Link]

-

Mondal, S., & Roy, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(52), 32902-32916. [Link]

-

Galaxy Project. (n.d.). PaDEL descriptor. Retrieved from [Link]

-

Shlomi, T., et al. (2008). Computational reconstruction of tissue-specific metabolic models: application to human liver metabolism. Molecular systems biology, 4(1), 189. [Link]

-

Landrum, G. (n.d.). RDKit: A software suite for cheminformatics, computational chemistry, and predictive modeling. Retrieved from [Link]

-

Roy, K., & Mitra, I. (2011). Validation of QSAR Models. In QSAR & Combinatorial Science. Basic-Medical-Key. [Link]

-

ChemDes. (n.d.). PaDEL Descriptor Calculator. Retrieved from [Link]

-

Varela-Rey, I., et al. (2023). Artificial Intelligence and Machine Learning Applications to Pharmacokinetic Modeling and Dose Prediction of Antibiotics: A Scoping Review. Antibiotics, 12(11), 1629. [Link]

-

Matsuura, K., et al. (2021). Evaluation and Optimization Methods for Applicability Domain Methods and Their Hyperparameters, Considering the Prediction Performance of Machine Learning Models. ACS Omega, 6(9), 6032-6041. [Link]

-

ResearchGate. (2018). (PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

-

ResearchGate. (n.d.). Essential Set of Molecular Descriptors for ADME Prediction in Drug and Environmental Chemical Space. [Link]

-

ChemCopilot. (2023). RDKit for Beginners: A Gentle Introduction to Cheminformatics. [Link]

-

Yamashita, F., et al. (2021). Prediction Model of Clearance by a Novel Quantitative Structure–Activity Relationship Approach, Combination DeepSnap-Deep Learning and Conventional Machine Learning. ACS Omega, 6(36), 23418-23426. [Link]

-

Chou, W., et al. (2023). Machine learning and artificial intelligence in physiologically based pharmacokinetic modeling. Toxicological Sciences, 192(2), 135-153. [Link]

-

Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Pharmaceutical Sciences and Research, 2(3), 511-519. [Link]

-

RDKit. (n.d.). RDKit: Open-Source Cheminformatics Software. Retrieved from [Link]

-

Yap, C. W. (2011). PaDEL-descriptor: an open source software to calculate molecular descriptors and fingerprints. Journal of computational chemistry, 32(7), 1466-1474. [Link]

-

PreADMET. (n.d.). Molecular descriptors. Retrieved from [Link]

-

Yap, C. W., et al. (2006). Regression methods for developing QSAR and QSPR models to predict compounds of specific pharmacodynamic, pharmacokinetic and toxicological properties. Mini reviews in medicinal chemistry, 6(3), 213-228. [Link]

-

Probst, D., et al. (2022). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. bioRxiv. [Link]

-

Sushko, I. (2012). Applicability domain of QSAR models. (Doctoral dissertation, Helmholtz Zentrum München). [Link]

-

YouTube. (2017, August 19). Padel software tutorial (calculating descriptors). [Link]

-

Issanov, A., et al. (2024). Artificial Intelligence and Predictive Modelling for Precision Dosing of Immunosuppressants in Kidney Transplantation. Journal of Personalized Medicine, 14(1), 89. [Link]

-

Manica, M., et al. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. [Link]

-

Slideshare. (2014, May 13). QSPR For Pharmacokinetics. [Link]

-

Wikipedia. (n.d.). Applicability domain. Retrieved from [Link]

-

Ye, Z., et al. (2021). Application of Machine Learning and Mechanistic Modeling to Predict Intravenous Pharmacokinetic Profiles in Humans. Journal of Medicinal Chemistry, 64(23), 17216-17228. [Link]

-

Chemistry LibreTexts. (n.d.). Intro to Cheminformatics with RDKIT. Retrieved from [Link]

-

Runcell. (2023, November 17). RDKit Tutorial for Chemists: Beginner's Guide to Python Cheminformatics. [Link]

-

Roy, K., et al. (2009). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules, 14(5), 1660-1701. [Link]

-

Consensus. (n.d.). Methods for integrating machine learning with pharmacokinetic modeling. Retrieved from [Link]

-

Obach, R. S., et al. (1999). Prediction of hepatic metabolic clearance: comparison and assessment of prediction models. Clinical pharmacology and therapeutics, 66(5), 497-507. [Link]

-

Grisoni, F., et al. (2022). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. International Journal of Molecular Sciences, 23(21), 13391. [Link]

-

CIMtools. (n.d.). Applicability domains for models predicting properties of chemical reactions. Retrieved from [Link]

-

GitHub. (n.d.). phi-grib/PaDEL-descriptor-ws. Retrieved from [Link]

-

Scribd. (n.d.). QSAR Model Validation Guide. Retrieved from [Link]

-

Liang, Y., et al. (2024). Construction of a risk prediction model for occupational noise-induced hearing loss using routine blood and biochemical indicators in Shenzhen, China. BMJ Open, 14(1), e078438. [Link]

Sources

- 1. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSPR For Pharmacokinetics | PPT [slideshare.net]

- 6. biosolveit.de [biosolveit.de]

- 7. Molecular descriptors – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. bmjopen.bmj.com [bmjopen.bmj.com]

- 10. Machine Learning and Artificial Intelligence in PK‐PD Modeling: Fad, Friend, or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rdkit.org [rdkit.org]

- 12. RDKit for Beginners: A Gentle Introduction to Cheminformatics — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Intro to Cheminformatics with RDKIT [insilicochemistry.io]

- 14. Galaxy [usegalaxy.eu]

- 15. PaDEL-descriptor: an open source software to calculate molecular descriptors and fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. runcell.dev [runcell.dev]

- 17. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 18. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Comprehensive Analysis of Applicability Domains of QSPR Models for Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applicability domain - Wikipedia [en.wikipedia.org]

- 22. cimtools.readthedocs.io [cimtools.readthedocs.io]

- 23. Understanding predictions of drug profiles using explainable machine learning models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Prediction of hepatic metabolic clearance: comparison and assessment of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. consensus.app [consensus.app]

- 28. biorxiv.org [biorxiv.org]